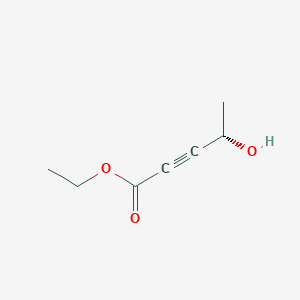![molecular formula C10H22N2S2 B14278352 2-[5-(2-Sulfanylethyl)-1,5-diazocan-1-yl]ethanethiol CAS No. 129944-05-4](/img/structure/B14278352.png)
2-[5-(2-Sulfanylethyl)-1,5-diazocan-1-yl]ethanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5-(2-Sulfanylethyl)-1,5-diazocan-1-yl]ethanethiol is a chemical compound known for its unique structure and properties. It contains a diazocane ring and two thiol groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Sulfanylethyl)-1,5-diazocan-1-yl]ethanethiol typically involves the reaction of 1,5-diazocane with 2-bromoethanethiol under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-[5-(2-Sulfanylethyl)-1,5-diazocan-1-yl]ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to break the disulfide bonds, regenerating the thiol groups.
Substitution: The thiol groups can participate in nucleophilic substitution reactions with alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Alkyl halides such as bromoethane in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Disulfides.
Reduction: Regenerated thiol groups.
Substitution: Alkylated thiol derivatives.
Wissenschaftliche Forschungsanwendungen
2-[5-(2-Sulfanylethyl)-1,5-diazocan-1-yl]ethanethiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in the study of thiol-disulfide exchange reactions in proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-[5-(2-Sulfanylethyl)-1,5-diazocan-1-yl]ethanethiol involves its thiol groups, which can form disulfide bonds with other thiol-containing molecules. This property is crucial in biological systems where thiol-disulfide exchange reactions play a significant role in protein folding and function. The diazocane ring provides structural stability and influences the reactivity of the thiol groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Disulfanediyldiethanethiol: Contains two thiol groups and a disulfide bond.
Ethanethiol: A simpler thiol compound with a single thiol group.
Uniqueness
2-[5-(2-Sulfanylethyl)-1,5-diazocan-1-yl]ethanethiol is unique due to its diazocane ring structure, which provides additional stability and reactivity compared to simpler thiol compounds. This makes it a valuable compound in various chemical and biological applications.
Eigenschaften
CAS-Nummer |
129944-05-4 |
|---|---|
Molekularformel |
C10H22N2S2 |
Molekulargewicht |
234.4 g/mol |
IUPAC-Name |
2-[5-(2-sulfanylethyl)-1,5-diazocan-1-yl]ethanethiol |
InChI |
InChI=1S/C10H22N2S2/c13-9-7-11-3-1-4-12(8-10-14)6-2-5-11/h13-14H,1-10H2 |
InChI-Schlüssel |
WSOOQVLSFOUZDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCCN(C1)CCS)CCS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


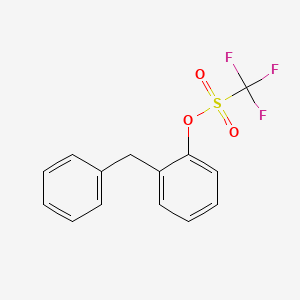
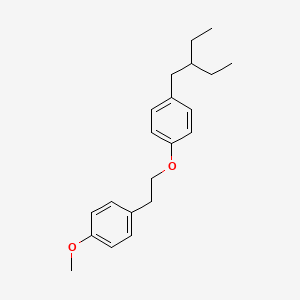
![6-(Methyl{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}amino)hexan-1-ol](/img/structure/B14278280.png)
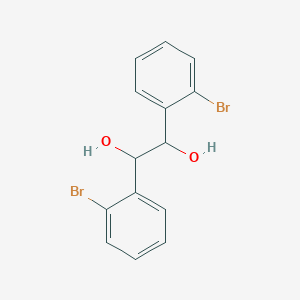
![2-Methylidene-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B14278291.png)
![2-[2-(Benzenesulfonyl)ethyl]-1,4-dioxane](/img/structure/B14278296.png)

![1-[2,3,5,6-Tetrafluoro-4-(trimethylstannyl)phenyl]piperidine](/img/structure/B14278320.png)
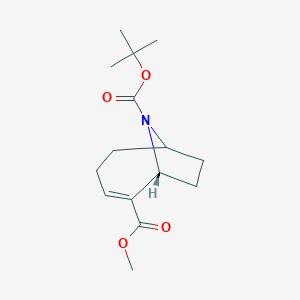
![Dibutylbis[(thiophene-2-carbonyl)oxy]stannane](/img/structure/B14278331.png)

![(Dicyclohexylmethyl)[(2-methylpropanoyl)oxy]stannane](/img/structure/B14278335.png)
![2-Tert-butyl-1,3-bis(2,2-dimethyl[1,3]dioxolan-4-ylmethyl)isourea](/img/structure/B14278336.png)
